N~2~-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a dichlorophenyl group, a morpholinyl ethyl group, and a phenylsulfonyl group attached to the glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps:
Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with appropriate protecting groups.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzene.
Attachment of the Morpholinyl Ethyl Group: The morpholinyl ethyl group can be attached through an alkylation reaction using 2-(morpholin-4-yl)ethyl chloride.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonylation reaction using phenylsulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N~2~-(2,4-dichlorophenyl)-N-[2-(piperidin-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide: Similar structure with a piperidinyl group instead of a morpholinyl group.
N~2~-(2,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide: Similar structure with a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
N~2~-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the morpholinyl ethyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H23Cl2N3O4S |
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Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C20H23Cl2N3O4S/c21-16-6-7-19(18(22)14-16)25(30(27,28)17-4-2-1-3-5-17)15-20(26)23-8-9-24-10-12-29-13-11-24/h1-7,14H,8-13,15H2,(H,23,26) |
InChI Key |
SZOCEAACEFSAGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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